![molecular formula C13H12FN B1385666 Benzenamine, 4-[(3-fluorophenyl)methyl]- CAS No. 1082828-01-0](/img/structure/B1385666.png)
Benzenamine, 4-[(3-fluorophenyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 4-[(3-fluorophenyl)methyl]-: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzene ring substituted with an amino group and a 3-fluorophenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Nucleophilic Aromatic Substitution: One common method involves the nucleophilic aromatic substitution of a fluorobenzene derivative with an appropriate amine. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and is conducted under an inert atmosphere to prevent oxidation.
Reductive Amination: Another method involves the reductive amination of a benzaldehyde derivative with an amine. This reaction is usually catalyzed by a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of Benzenamine, 4-[(3-fluorophenyl)methyl]- often involves large-scale reductive amination processes due to their efficiency and scalability. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzenamine, 4-[(3-fluorophenyl)methyl]- can undergo oxidation reactions to form corresponding nitroso or nitro compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, such as the corresponding aniline or amine. Typical reducing agents include lithium aluminum hydride and hydrogen gas with a metal catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation. These reactions often require strong acids or halogenating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with palladium on carbon.
Substitution: Nitric acid, sulfuric acid, and halogenating agents like chlorine or bromine.
Major Products Formed:
Oxidation: Nitroso and nitro derivatives.
Reduction: Aniline and other amine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: Benzenamine, 4-[(3-fluorophenyl)methyl]- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of fluorinated aromatic amines on biological systems. It can be used as a probe to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its fluorinated aromatic structure can enhance the pharmacokinetic properties of drug candidates, such as increased metabolic stability and improved bioavailability.
Industry: In the industrial sector, Benzenamine, 4-[(3-fluorophenyl)methyl]- is used in the production of specialty chemicals and materials. It can be incorporated into polymers and resins to impart unique properties, such as increased thermal stability and chemical resistance.
Mécanisme D'action
The mechanism of action of Benzenamine, 4-[(3-fluorophenyl)methyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorinated aromatic structure allows it to form strong interactions with hydrophobic pockets in proteins, enhancing its binding affinity and specificity. This can lead to the modulation of enzyme activity or receptor signaling pathways, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Benzenamine, 4-methyl-: Similar structure but lacks the fluorine atom, resulting in different chemical and biological properties.
Benzenamine, 4-chloromethyl-: Contains a chlorine atom instead of a fluorine atom, leading to variations in reactivity and applications.
Benzenamine, 4-bromomethyl-:
Uniqueness: Benzenamine, 4-[(3-fluorophenyl)methyl]- is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various research and industrial applications.
Propriétés
IUPAC Name |
4-[(3-fluorophenyl)methyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN/c14-12-3-1-2-11(9-12)8-10-4-6-13(15)7-5-10/h1-7,9H,8,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQFWNVGTWPLLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
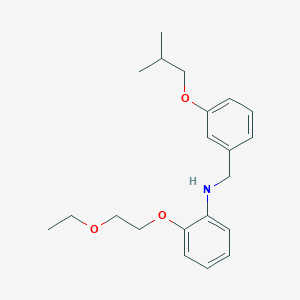
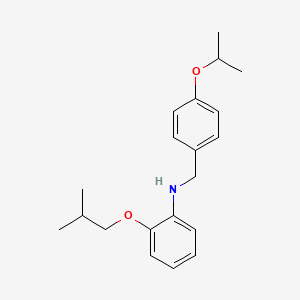
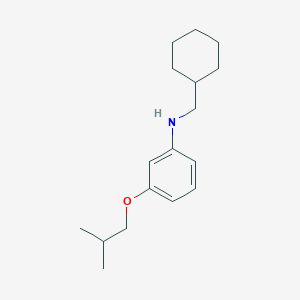
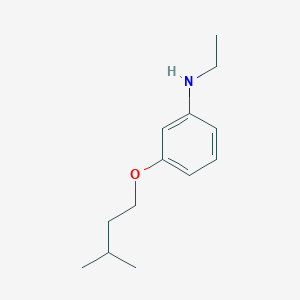
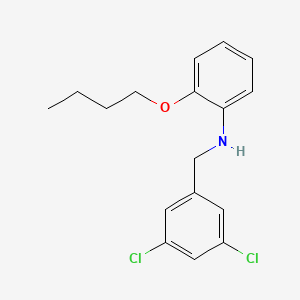
![N-[4-(2-Cyclohexylethoxy)phenyl]-N-(3-phenylpropyl)amine](/img/structure/B1385592.png)
![N-[2-(2,5-Dimethylphenoxy)ethyl]-3-methoxy-1-propanamine](/img/structure/B1385593.png)
![[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine](/img/structure/B1385594.png)
![N-[(2-Chlorophenyl)methyl]-2,2,2-trifluoroethanamine](/img/structure/B1385595.png)
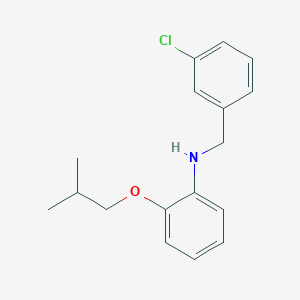
![3-(Benzyloxy)-N-[2-(2,5-dimethylphenoxy)ethyl]-aniline](/img/structure/B1385598.png)
![3-Butoxy-N-[3-(phenethyloxy)benzyl]aniline](/img/structure/B1385603.png)
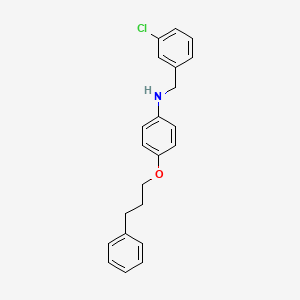
![3-(Benzyloxy)-N-[2-(isopentyloxy)benzyl]aniline](/img/structure/B1385606.png)
